molecular formula C9H8N2O2 B013835 5-Phenylhydantoin CAS No. 89-24-7

5-Phenylhydantoin

Numéro de catalogue B013835
Numéro CAS: 89-24-7
Poids moléculaire: 176.17 g/mol
Clé InChI: NXQJDVBMMRCKQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Phenylhydantoin is a imidazolidine-2,4-dione that consists of hydantoin bearing phenyl and 4-hydroxyphenyl substituents at position 5 . It is the major metabolite of phenytoin .


Synthesis Analysis

5-Phenylhydantoin derivatives have been synthesized for their potential as anticonvulsant agents . The synthesis involved the creation of four 5-phenylhydantoins, whose lipophilicities were estimated to be similar to that of phenytoin .


Molecular Structure Analysis

X-ray analysis of three compounds suggested that certain analogies might be drawn between interactions in crystal packing and biological interactions responsible for their anticonvulsant activity .


Physical And Chemical Properties Analysis

5-Phenylhydantoin has a molecular weight of 176.17 g/mol . It is a solid substance .

Applications De Recherche Scientifique

Phase-Transfer Catalyzed Alkylation

5-Phenylhydantoin can be used in phase-transfer catalyzed alkylation . This process involves the alkylation of hydantoin and 5-methyl-5-phenylhydantoin by different organohalogen reagents at 25°C in the presence of tetrabutylammonium bromide as a catalyst . This method is used to study the comparative reactivity of N- versus O- of hydantoins toward alkylation and cycloalkylation .

Organic Synthesis

Phase-transfer catalysis (PTC), which involves 5-Phenylhydantoin, is a promising method in organic synthesis of specialty chemicals . It has been extensively applied in polymer chemistry, heterocyclic chemistry, organometallic, agrochemicals, dyes, flavors, perfumes, and pharmaceutical manufacture .

Anticonvulsant Activity

5-Phenylhydantoin derivatives have been synthesized and evaluated for their anticonvulsant activities . For example, 5-ethyl-5-phenyl-3-propylhydantoin exhibits anticonvulsant activity comparable to phenytoin with lower liability for induction of sedation in rats .

Treatment of Status Epilepticus

Hydantoin derivatives, including 5-Phenylhydantoin, are important in the treatment of status epilepticus . They have been employed in the control of tonic–clonic seizures, some forms of partial seizures, or a combination of these .

Inhibition of Neuronal Voltage-Sensitive Sodium Channel (NVSC)

5-Phenylhydantoin has been found to selectively inhibit the neuronal voltage-sensitive sodium channel (NVSC) . It binds to the inactivated state of NVSC in a voltage- and frequency-dependent manner .

Biological Interactions

X-ray analysis of 5-Phenylhydantoin compounds suggests that certain analogies might be drawn between interactions in crystal packing and biological interactions responsible for their anticonvulsant activity .

Safety And Hazards

5-Phenylhydantoin is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Orientations Futures

There are ongoing studies on the derivatives of 5-Phenylhydantoin for their potential as anticonvulsant agents . There are also studies on novel serotonin 5-HT2A receptor antagonists derived from 5-Phenylhydantoin for use as potential antiplatelet agents .

Propriétés

IUPAC Name

5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQJDVBMMRCKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883267
Record name 2,4-Imidazolidinedione, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylhydantoin

CAS RN

89-24-7, 27534-86-7
Record name Phenylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC51847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Phenylhydantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Phenylhydantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Imidazolidinedione, 5-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Imidazolidinedione, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenylhydantoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQL8E3X7HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2,600 g benzaldehyde, 1,500 g urea, 25 ml N-methylpyrrolidone, 0.017 g palladium(II) bromide, 0.033 g triphenylphosphane, 0.100 9 sulfuric acid and 0.760 g lithium bromide are reacted in a 300 ml autoclave under 60 bar at 80° C. After a reaction time of 12 hours, the solvent is removed in vacuo and the residue is analyzed by means of high pressure liquid chromatography (HPLC). 2,200 g 5-phenylhydantoin are formed. This corresponds to a yield of 50%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.017 g
Type
catalyst
Reaction Step One
Quantity
0.033 g
Type
catalyst
Reaction Step One
Quantity
0.76 g
Type
catalyst
Reaction Step One
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenylhydantoin
Reactant of Route 2
Reactant of Route 2
5-Phenylhydantoin
Reactant of Route 3
Reactant of Route 3
5-Phenylhydantoin
Reactant of Route 4
Reactant of Route 4
5-Phenylhydantoin
Reactant of Route 5
Reactant of Route 5
5-Phenylhydantoin
Reactant of Route 6
Reactant of Route 6
5-Phenylhydantoin

Q & A

A: Studies indicate that a free imide NH group in the hydantoin structure may enhance binding to the neuronal voltage-dependent sodium channel. [] This observation suggests that this structural feature is important for the interaction with the target and potentially for the anticonvulsant activity.

A: Evidence suggests that increased lipophilicity (log P) may enhance the binding of hydantoins, including 5-Phenylhydantoin, to the sodium channel. [] This observation highlights the importance of physicochemical properties in determining the compound's interaction with its target.

ANone: The molecular formula of 5-Phenylhydantoin is C9H8N2O2, and its molecular weight is 176.17 g/mol.

A: Yes, in silico studies have been conducted on 3-(4-substituted benzyl)-5-phenylhydantoins to estimate their lipophilicity parameters and predict their pharmacokinetic properties. [] These studies also involved molecular docking simulations to assess the binding affinity of these compounds to the tyrosine kinase receptor IGF-1R. []

A: Studies have shown that the presence of basic substituents at the 5-position of 5-phenylhydantoins can influence their anti-arrhythmic activity. For example, (+)-3-methyl-5-morpholinomethyl-5-phenylhydantoin exhibits a dose-dependent reduction in spontaneous frequency in the right atrium of rat hearts. [] Interestingly, in the left atrium, the (+)-enantiomer of this compound demonstrates a more potent negative inotropic effect than its corresponding (-)-enantiomer. []

A: In canines, 5-Phenylhydantoin, also known as Nirvanol, is primarily metabolized to its N-glucuronide conjugate, which is the major metabolite found in urine. [] This conjugation reaction is a common metabolic pathway for many drugs, leading to increased water solubility and facilitating their excretion.

A: Yes, studies using the (R)-, (S)-, and (RS)-enantiomers of 5-Phenylhydantoin in dogs showed that the N-glucuronide conjugate was the major metabolite regardless of the administered isomer. [] This suggests that the metabolic pathway responsible for N-glucuronidation in dogs is not stereoselective for 5-Phenylhydantoin.

A: In mice, 5-Phenylhydantoin, formed as a metabolite of mephenytoin, contributes significantly to the overall anticonvulsant effect. [] The parent drug, mephenytoin, is rapidly metabolized to 5-Phenylhydantoin, and both compounds exhibit anticonvulsant activity in the maximal electroshock seizure test. [] This metabolic conversion highlights the importance of considering metabolite activity when evaluating the pharmacological profile of a drug.

A: Yes, studies using rat models have demonstrated sex-related differences in the metabolism of phenytoin, which shares structural similarities with 5-Phenylhydantoin. Specifically, male rats exhibit a higher capacity to form the catechol metabolite, 5-(3,4-dihydroxyphenyl)-5-phenylhydantoin, from phenytoin compared to female rats. [] This difference is attributed to variations in the activity of specific cytochrome P450 isozymes involved in the hydroxylation of phenytoin and its metabolites. []

A: Research on the metabolism of the deuterated analog, 5-(4-deuteriophenyl)-5-phenylhydantoin, revealed that it undergoes hydroxylation to 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) through an arene oxide-NIH shift pathway in both rats and humans. [] This conclusion is based on the observation of 68-72% deuterium retention in the isolated p-HPPH metabolite. []

A: Several analytical methods, including high-performance liquid chromatography (HPLC), [, , , , , , , , , , , ] gas chromatography (GC), [, , , , , , , , ] gas chromatography-mass spectrometry (GC/MS), [, , , , , ] and thin-layer chromatography (TLC), [] have been used to separate, identify, and quantify 5-Phenylhydantoin, its analogs, and their metabolites in various biological matrices.

A: Mass fragmentography provides a highly precise, sensitive, and specific approach for analyzing phenytoin and its metabolites in biological samples. [] This technique allows for the simultaneous measurement of multiple compounds, even at low concentrations, making it valuable for detailed pharmacokinetic studies. []

A: Preliminary research indicates that folic acid supplementation in folate-deficient epileptic patients taking phenytoin can lead to a decrease in plasma phenytoin concentrations. [] This decrease is potentially due to folic acid's influence on phenytoin oxidative metabolism. []

A: Dihydropyrimidinase plays a crucial role in the stereospecific metabolism of 5-Phenylhydantoin. This enzyme catalyzes the ring-opening reaction of the (R)-enantiomer of 5-Phenylhydantoin, converting it to (R)-(-)-2-phenylhydantoic acid. []

A: Studies show that the interconversion (racemization) of 5-Phenylhydantoin enantiomers can be catalyzed by buffering components of the mammalian physiological system. [] This buffer-catalyzed racemization is particularly evident with phosphate buffers in the physiological pH range (6.0-7.5), suggesting a role for divalent phosphate in the in vivo racemization process. []

A: Research indicates that multiple UGT enzymes, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9, contribute to the glucuronidation of 4'-HPPH, a major metabolite of phenytoin. [] While the specific contribution of each UGT isoform remains unclear, this finding suggests a complex interplay of enzymes in 4'-HPPH metabolism. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.